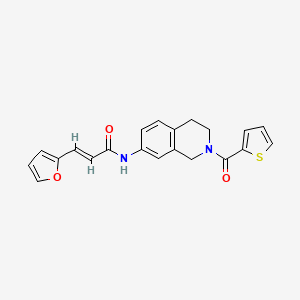
(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that combines a fluorinated pyridine ring with a tetrahydro-epiminonaphthalene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Synthesis of the Tetrahydro-epiminonaphthalene: This involves the reduction of naphthalene derivatives followed by cyclization reactions to introduce the epimine group.
Coupling Reaction: The final step involves coupling the fluoropyridine with the tetrahydro-epiminonaphthalene using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol, or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: Due to its structural complexity, it is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its fluorinated pyridine moiety is known to enhance metabolic stability and bioavailability of drugs.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
作用機序
The mechanism of action of (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity to biological targets, while the tetrahydro-epiminonaphthalene structure can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-8-yl)methanone: Similar structure but with a different position of the epimine group.
(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-7-yl)methanone: Another positional isomer with potential differences in biological activity.
Uniqueness: The unique combination of a fluorinated pyridine and a tetrahydro-epiminonaphthalene structure in (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone provides distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(5-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-11-7-10(8-18-9-11)16(20)19-14-5-6-15(19)13-4-2-1-3-12(13)14/h1-4,7-9,14-15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRKBBXPVFLZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC(=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593008.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2593010.png)
![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2593011.png)
![Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl](/img/structure/B2593013.png)
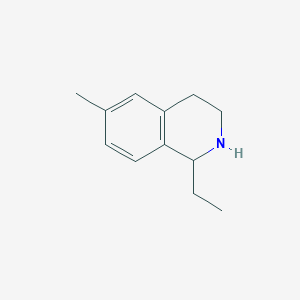
![{6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2593018.png)
![4-fluoro-N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2593019.png)
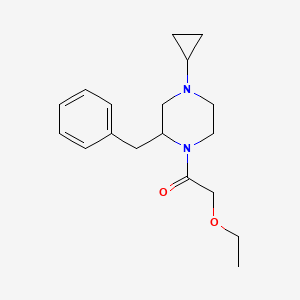
![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593022.png)

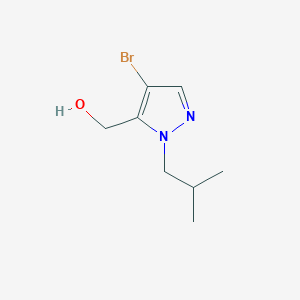
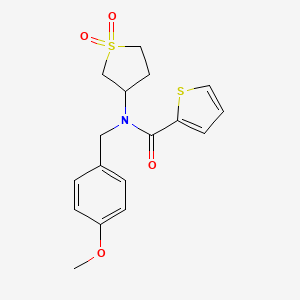
![ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate](/img/structure/B2593026.png)
